Synthesis of Desmethyl Ferroquine: A Technical Guide
Synthesis of Desmethyl Ferroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of desmethyl ferroquine (also known as N-desmethylferrochloroquine or SSR97213), the primary and pharmacologically active metabolite of the antimalarial drug ferroquine. The synthesis is analogous to that of ferroquine, employing a convergent reductive amination strategy. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Core Synthesis Pathway
The synthesis of desmethyl ferroquine is achieved through a convergent approach, reacting a key ferrocene intermediate with a substituted quinoline. The overall reaction involves the reductive amination of 1-(aminomethyl)-2-formylferrocene with 7-chloroquinolin-4-amine. This process consists of two main stages: the initial condensation to form an imine intermediate, followed by a reduction to yield the final desmethyl ferroquine product.[1][2]
Experimental Protocols
The following protocols are adapted from the synthesis of ferroquine, as the synthesis of desmethyl ferroquine follows an analogous route.
Step 1: Condensation of 1-(Aminomethyl)-2-formylferrocene and 7-Chloroquinolin-4-amine
This initial step involves the formation of an imine intermediate through the condensation of the two key starting materials.
Methodology:
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To a reaction vessel equipped with a stirrer and a condenser, add 1-(aminomethyl)-2-formylferrocene and 7-chloroquinolin-4-amine in stoichiometric amounts.
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Add a suitable solvent, such as ethanol or isopropanol. Protic solvents have been shown to be particularly advantageous for this reaction.
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The condensation can be facilitated by the presence of a dehydrating agent, such as titanium(IV) isopropoxide (Ti(OiPr)₄), added in equimolar amounts. Alternatively, azeotropic distillation can be employed to remove water and drive the reaction to completion.[2]
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The reaction mixture is typically heated to reflux.
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The progress of the condensation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 2: Reduction of the Imine Intermediate
The imine formed in situ is then reduced to the secondary amine to yield desmethyl ferroquine.
Methodology:
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Upon completion of the condensation step, the reaction mixture containing the imine intermediate is cooled to an appropriate temperature, typically ambient temperature or below.
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A reducing agent is added to the mixture. Suitable hydride donors include sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or lithium borohydride (LiBH₄).[2][3]
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The reaction is stirred until the reduction is complete, as monitored by TLC or HPLC.
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Following the completion of the reaction, the mixture is hydrolyzed. This can be achieved by the addition of an aqueous solution of ammonia or citric acid.[2]
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The crude desmethyl ferroquine can then be isolated and purified using standard techniques such as crystallization from a suitable solvent (e.g., acetone or toluene).[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of desmethyl ferroquine, based on the analogous synthesis of ferroquine.
Table 1: Reactants and Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1-(Aminomethyl)-2-formylferrocene | C₁₂H₁₃FeNO | 243.09 | 1 |
| 7-Chloroquinolin-4-amine | C₉H₇ClN₂ | 178.62 | 1 |
Table 2: Reaction Conditions
| Parameter | Step 1: Condensation | Step 2: Reduction |
| Solvent | Isopropanol, Ethanol, Toluene | Same as condensation |
| Temperature | Reflux | Ambient or below |
| Dehydrating Agent | Ti(OiPr)₄ (1 eq.) or Azeotropic Distillation | - |
| Reducing Agent | - | NaBH₄, KBH₄, or LiBH₄ |
| Reaction Time | Varies (monitor by TLC/HPLC) | Varies (monitor by TLC/HPLC) |
Table 3: Purification and Yield
| Parameter | Details |
| Purification Method | Crystallization |
| Crystallization Solvents | Acetone, Toluene |
| Expected Yield | High (based on analogous reactions) |
Concluding Remarks
The synthesis of desmethyl ferroquine is a robust process centered around a convergent reductive amination reaction. The availability of the starting materials and the straightforward nature of the reaction sequence make this an efficient method for obtaining this important antimalarial compound for research and development purposes. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of desmethyl ferroquine.
References
- 1. Synthesis and antimalarial activity in vitro of potential metabolites of ferrochloroquine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
- 3. KR20130122709A - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
- 4. CN102939297B - The method of ferroquine is synthesized by the reduction amination assembled - Google Patents [patents.google.com]
